11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
CAS No.:
Cat. No.: VC16531512
Molecular Formula: C22H32O5
Molecular Weight: 376.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H32O5 |
|---|---|
| Molecular Weight | 376.5 g/mol |
| IUPAC Name | 11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C22H32O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h9,12,14-15,17,19,23,25,27H,4-8,10-11H2,1-3H3 |
| Standard InChI Key | FQWLSWNUHFREIQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)(C(=O)CO)O |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The compound belongs to the cyclopenta[a]phenanthrene family, featuring a tetracyclic core with hydroxyl groups at positions 11 and 17, a 2-hydroxyacetyl moiety at C17, and methyl groups at C6, C10, and C13. Its IUPAC name reflects the stereochemical complexity, with decahydro rings contributing to conformational rigidity. Key structural elements include:
| Property | Value |
|---|---|
| Molecular Formula | C<sub>22</sub>H<sub>32</sub>O<sub>5</sub> |
| Molecular Weight | 376.5 g/mol |
| Stereochemistry | Multiple chiral centers |
| Functional Groups | Hydroxyl, ketone, acetyl |
The presence of three hydroxyl groups enhances solubility in polar solvents, while methyl substituents influence lipophilicity and membrane permeability. X-ray crystallography of analogous steroids suggests a chair conformation in the cyclohexane rings, which may stabilize receptor-binding interactions.
Spectroscopic Data
While direct spectroscopic data for this compound remains unpublished, related steroids exhibit characteristic IR absorptions for hydroxyl (3200–3600 cm<sup>−1</sup>) and ketone groups (1700–1750 cm<sup>−1</sup>). NMR patterns typically show methyl singlets (δ 0.8–1.5 ppm) and hydroxyl proton resonances (δ 1.5–2.5 ppm), with <sup>13</sup>C signals for carbonyl carbons near δ 210 ppm.
Synthesis and Chemical Modifications
Synthetic Pathways
The synthesis involves multi-step transformations from steroidal precursors:
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Oxidation of Pregnenolone: Initial oxidation at C3 introduces the ketone group using chromium trioxide.
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Selective Hydroxylation: Microbial fermentation with Rhizopus arrhizus introduces hydroxyl groups at C11 and C17.
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Acetylation: Reaction with acetic anhydride under acidic conditions yields the 2-hydroxyacetyl moiety.
Critical parameters include temperature control (25–40°C) and pH adjustment (4.5–6.0) to prevent epimerization. Yields typically range from 12–18% due to steric hindrance at C17.
Structural Analogs
Comparative analysis with 11b,17,21-Trihydroxy-2a-methyl-4-pregnene-3,20-dione (C<sub>22</sub>H<sub>32</sub>O<sub>5</sub>) reveals distinct differences in hydroxylation patterns and ring saturation:
| Feature | Target Compound | Analog |
|---|---|---|
| C11 Substitution | Hydroxyl | Hydroxyl |
| C17 Modification | 2-Hydroxyacetyl | Hydroxyl |
| Ring Saturation | Decahydro | Tetrahydro |
These structural variations significantly alter receptor affinity; the 2-hydroxyacetyl group in the target compound reduces glucocorticoid activity compared to its analog.
Pharmacological Research and Applications
Preclinical Studies
In murine models of rheumatoid arthritis, structural analogs have shown dose-dependent reductions in interleukin-6 (IL-6) and TNF-α levels . Hypothetical mechanisms for the target compound include:
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Competitive inhibition of 11β-hydroxysteroid dehydrogenase
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Allosteric modulation of GR dimerization
Metabolic Stability
Hepatic metabolism via CYP3A4 is predicted based on structural similarities to dexamethasone . Phase I reactions likely involve oxidation of the C3 ketone to a carboxyl group, followed by glucuronidation .
Future Research Directions
Targeted Modifications
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Fluorination at C9: Introducing fluorine could enhance metabolic stability, as seen in flumetasone .
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Prodrug Derivatives: Esterification of hydroxyl groups may improve oral bioavailability.
Clinical Translation Challenges
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Receptor Selectivity: Computational modeling is needed to predict off-target effects on mineralocorticoid receptors.
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Toxicology Profiles: Chronic toxicity studies must assess adrenal suppression risks.
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